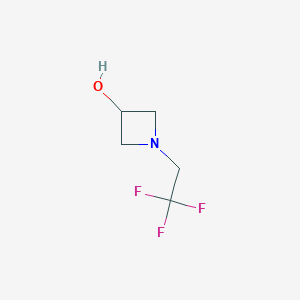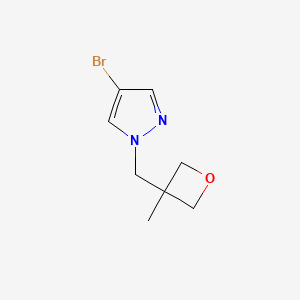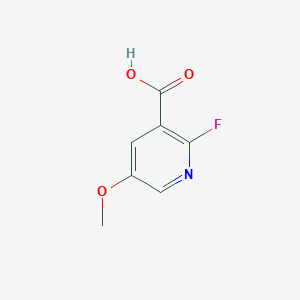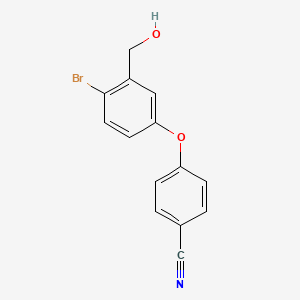
1-(2,2,2-Trifluoroethyl)azetidin-3-ol
Vue d'ensemble
Description
“1-(2,2,2-Trifluoroethyl)azetidin-3-ol” is a chemical compound with the CAS Number: 1344365-71-4 . It has a molecular weight of 155.12 and its IUPAC name is 1-(2,2,2-trifluoroethyl)-3-azetidinol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(2,2,2-Trifluoroethyl)azetidin-3-ol” is 1S/C5H8F3NO/c6-5(7,8)3-9-1-4(10)2-9/h4,10H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is in liquid form . The molecular formula of the compound is C5H8F3NO .Applications De Recherche Scientifique
Synthesis and Optimization
1-(2,2,2-Trifluoroethyl)azetidin-3-ol and related compounds are primarily used as intermediates in chemical synthesis. For instance, 1-benzylazetidin-3-ol, a derivative, has been optimized for industrial synthesis as a key intermediate for producing azetidin-3-ol hydrochloride. This process emphasizes economical production with minimal by-product formation, highlighting the compound's role in efficient chemical manufacturing (Reddy et al., 2011).
Transformations and Ring Openings
In chemical research, azetidin-3-ols, closely related to 1-(2,2,2-Trifluoroethyl)azetidin-3-ol, undergo various transformations. For example, trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones have been successfully transformed into 3-aryl-2-(ethylamino)propan-1-ols, demonstrating the compound's utility in generating new molecular structures (Mollet et al., 2011).
Building Blocks for Synthesis
3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, similar to 1-(2,2,2-Trifluoroethyl)azetidin-3-ol, are synthesized as building blocks for creating aminopropanes, oxazinan-2-ones, and aziridines. This illustrates the compound's role in synthesizing trifluoromethyl-containing structures (Dao Thi et al., 2018).
Novel Derivative Synthesis
Research has shown that azetidine derivatives, akin to 1-(2,2,2-Trifluoroethyl)azetidin-3-ol, can be synthesized for potential drug discovery applications. For instance, 3-aryl-3-sulfanyl azetidines have been synthesized for incorporation in drug discovery programs (Dubois et al., 2019).
Synthesis from Natural Sources
Azetidine iminosugars, structurally related to 1-(2,2,2-Trifluoroethyl)azetidin-3-ol, have been synthesized from natural sources like d-glucose. These compounds show significant potential in enzymatic inhibition, highlighting the use of azetidine derivatives in biochemical applications (Lawande et al., 2015).
Antimicrobial and Antitubercular Activities
Some azetidine derivatives demonstrate antimicrobial and antitubercular activities. The synthesis of novel trihydroxy benzamido azetidin-2-one derivatives and their screening for these activities exemplify the potential biomedical applications of azetidine compounds (Ilango & Arunkumar, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)3-9-1-4(10)2-9/h4,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYSYBCXJJTCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Boc-2-azabicyclo[2.2.2]octane-6-one](/img/structure/B1445184.png)




![7-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1445193.png)



